molecular formula C19H15ClFN3O5S2 B11427258 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11427258
M. Wt: 483.9 g/mol
InChI Key: KFPOWQIALKEYRU-UHFFFAOYSA-N
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Description

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex small molecule featuring a pyrimidinone core substituted with sulfonyl and sulfanyl groups, as well as fluorophenyl and methoxyphenyl moieties. Its molecular architecture includes:

  • A 6-oxo-1,6-dihydropyrimidin-2-yl ring system, which serves as a central scaffold.
  • A 3-chloro-4-methoxyphenylsulfonyl group at position 5 of the pyrimidinone ring, contributing steric bulk and electronic effects.
  • A sulfanyl bridge linking the pyrimidinone to an acetamide group, which is further substituted with a 3-fluorophenyl moiety.

However, direct pharmacological data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula

C19H15ClFN3O5S2

Molecular Weight

483.9 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

KFPOWQIALKEYRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the dihydropyrimidinone core in the presence of a base.

    Attachment of the Chloromethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the chloromethoxyphenyl group is attached to the sulfonylated dihydropyrimidinone.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate with 3-fluorophenylacetic acid, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and dihydropyrimidinone groups. It can also be used in assays to investigate its potential as an enzyme inhibitor.

Medicine

In medicine, the compound’s structure suggests potential as a pharmaceutical agent. Its sulfonyl and dihydropyrimidinone moieties are common in drugs targeting enzymes and receptors, indicating possible applications in treating diseases like cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the dihydropyrimidinone core can mimic natural substrates or inhibitors, leading to modulation of enzyme activity. The fluorophenylacetamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Pyrimidinone Derivatives

The target compound shares structural homology with pyrimidinone-based molecules reported in the literature:

  • Compound from :
    • Structure: 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide.
    • Key differences:
  • Position of the oxo group (4-oxo vs.
  • Substituent on the acetamide group (cyclohexenylethyl vs. 3-fluorophenyl ), impacting hydrophobicity and steric interactions .
  • Compound 3 from : Structure: 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Key differences:
  • Replacement of the sulfonyl/sulfanyl groups with a cyano group at position 5.

Halogenated Aromatic Compounds

  • 3-Chloro-N-phenyl-phthalimide () :
    • Features a chlorophenyl group and a phthalimide core.
    • While structurally distinct from the target compound, the presence of a chloro-substituted aromatic ring highlights shared electronic properties that may influence reactivity or binding .

Physicochemical Properties

Theoretical Predictions (Based on Structural Analogues)

Property Target Compound Compound from Compound 3 ()
Molecular Weight ~550 g/mol* ~560 g/mol ~300 g/mol
LogP ~3.5 (moderate lipophilicity)* ~4.0 ~2.8
Hydrogen Bond Donors 2 (NH, OH) 2 2

*Estimated using fragment-based methods.

The sulfonyl group may increase solubility in polar solvents relative to cyano-substituted analogues .

Reactivity Profiles

Sulfanyl and Sulfonyl Groups

  • The sulfanyl bridge (-S-) in the target compound is susceptible to oxidation, forming sulfone derivatives. This contrasts with cyano or carbonyl groups in analogues, which are less reactive under physiological conditions .
  • The 3-chloro-4-methoxyphenylsulfonyl group may participate in π-stacking or charge-transfer interactions, similar to sulfonated drugs like celecoxib .

Acetamide Reactivity

  • The N-(3-fluorophenyl)acetamide moiety can undergo hydrolysis under acidic or basic conditions, generating free amines. This property is shared with other acetamide derivatives but modulated by the electron-withdrawing fluorine substituent .

Biological Activity

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by several functional groups, including a sulfonyl group, a pyrimidinone ring, and an acetamide group. Its molecular formula is C20H18ClN3O5S2, and it has a molecular weight of 479.95 g/mol. The compound's unique structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways.

The biological activity of this compound is linked to its structural components. The presence of the sulfonyl and sulfanyl groups allows for covalent bonding with target proteins, modulating their activity. This mechanism is particularly relevant for compounds that inhibit enzymes involved in cancer progression and inflammatory pathways.

Key Features:

  • Sulfonyl Group : Enhances bioactivity through covalent interactions with proteins.
  • Pyrimidinone Ring : Provides a scaffold for biological activity.
  • Sulfanyl Group : Increases reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures have shown promising results in various biological assays. For instance, studies on related dihydropyrimidinones have demonstrated antitumor, antihypertensive, and anti-inflammatory properties.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamideContains bromobenzenesulfonyl instead of chlorobenzenesulfonylPotentially different bioactivity due to bromine substitution
2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl groupEnhanced lipophilicity compared to chlorine or bromine derivatives
2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamideHydroxypyrimidine instead of oxopyrimidineDifferent reactivity profile due to hydroxyl substitution

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